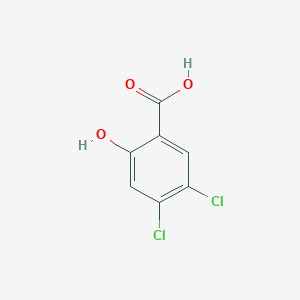

4,5-Dichloro-2-hydroxybenzoic acid

Description

The exact mass of the compound 4,5-Dichloro-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dichloro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXXZZOQAUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630018 | |

| Record name | 4,5-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50274-58-3 | |

| Record name | 4,5-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichloro-2-hydroxybenzoic acid SDS safety data sheet

Topic: 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic Acid) Content Type: In-depth Technical Guide & Safety Analysis Audience: Researchers, Medicinal Chemists, and EHS Officers

Identity, Safety Architecture, and Synthetic Context

Executive Summary & Chemical Identity

4,5-Dichloro-2-hydroxybenzoic acid (CAS: 50274-58-3) is a specific structural isomer of dichlorosalicylic acid. While often overshadowed by its more commercially prevalent isomer, 3,5-dichlorosalicylic acid (CAS: 320-72-9), the 4,5-isomer serves as a critical intermediate in the synthesis of bioactive benzamides, antifungal agents, and specific herbicide metabolites.

This guide distinguishes the specific properties of the 4,5-isomer while leveraging validated safety data from the dichlorosalicylic acid class to establish a robust handling protocol.

Chemical Profile Table

| Property | Specification |

| IUPAC Name | 4,5-Dichloro-2-hydroxybenzoic acid |

| Common Name | 4,5-Dichlorosalicylic acid |

| CAS Number | 50274-58-3 |

| Molecular Formula | C₇H₄Cl₂O₃ |

| Molecular Weight | 207.01 g/mol |

| Structural Core | Salicylic acid scaffold with Cl substituents at C4 and C5 |

| pKa (Predicted) | ~2.1 (Stronger acid than salicylic acid due to inductive effect of Cl) |

| Appearance | White to off-white crystalline powder |

| Solubility | Low in water; Soluble in Ethanol, DMSO, DMF |

Hazard Identification & Toxicology (SDS Core)

Note: The following hazard classifications are derived from the GHS standards for the dichlorosalicylic acid chemical family. As a structural analog, the 4,5-isomer exhibits identical reactive moiety hazards.

GHS Classification[6][7]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Mechanistic Toxicology

The toxicity of 4,5-dichlorosalicylic acid is driven by two molecular features:

-

Enhanced Acidity: The chlorine atoms at positions 4 and 5 are electron-withdrawing groups (EWG). Through the inductive effect (-I), they stabilize the carboxylate anion more effectively than in unsubstituted salicylic acid. This lowers the pKa, making the compound a potent proton donor capable of causing immediate local tissue irritation upon contact with mucous membranes.

-

Lipophilicity: The dichloro-substitution increases the partition coefficient (LogP), facilitating penetration through the lipid bilayer of the stratum corneum, potentially exacerbating sub-dermal irritation compared to hydrophilic acids.

Emergency Response Protocols

-

Eye Contact: Immediate irrigation is critical. The acidic nature can cause protein coagulation in the cornea. Rinse for >15 minutes; pH neutralization of the eye is not recommended due to exotherm risks—stick to saline/water.

-

Skin Contact: Brush off loose particles before washing. Water activation of the dry acid on skin can momentarily increase irritation intensity. Wash with soap and water.

Safe Handling Workflow & Engineering Controls

To ensure scientific integrity and safety, the handling of this compound must follow a "Containment at Source" philosophy.

DOT Diagram: Safe Handling Architecture

Caption: Operational workflow for handling 4,5-dichlorosalicylic acid, emphasizing engineering controls to mitigate dust inhalation risks.

Synthesis & Application Context

Understanding the synthesis of the 4,5-isomer is crucial for researchers, as it differs from the more common 3,5-isomer produced by direct chlorination of salicylic acid.

Retrosynthetic Analysis

Direct chlorination of salicylic acid directs substituents primarily to the ortho and para positions relative to the hydroxyl group (positions 3 and 5). Therefore, obtaining the 4,5-isomer typically requires a different approach, often starting from 3,4-dichlorophenol via the Kolbe-Schmitt reaction.

Reaction Logic:

-

Precursor: 3,4-Dichlorophenol.

-

Process: Carboxylation (Kolbe-Schmitt) using CO₂ and base (KOH/NaOH) under high pressure/temperature.

-

Regioselectivity: The hydroxyl group directs the incoming carboxyl group ortho to itself. In 3,4-dichlorophenol, the available ortho positions are C2 and C6. Steric hindrance from the C3-chlorine makes C6 less favorable, favoring C2 substitution (which becomes C1 in the final acid numbering), yielding the 4,5-dichloro-2-hydroxybenzoic acid structure.

DOT Diagram: Synthesis Logic

Caption: Proposed synthetic pathway via Kolbe-Schmitt carboxylation of 3,4-dichlorophenol to achieve the specific 4,5-substitution pattern.

Research Applications

-

Fragment-Based Drug Discovery (FBDD): The compound serves as a "privileged scaffold." The salicylic acid core binds to various kinases and reductases, while the 4,5-dichloro motif provides a specific hydrophobic vector to explore binding pockets that the 3,5-isomer cannot access.

-

Bio-isosteres: It is often used to synthesize benzamide derivatives (e.g., replacing the carboxylic acid with an amide) to test for antifungal activity, acting as an inhibitor of chitin synthase.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9445, 3,5-Dichlorosalicylic acid (Isomer Analog Reference). Retrieved from [Link]

-

Wikipedia (2024). Dichlorosalicylic acid Isomers and CAS Registry Numbers. Retrieved from [Link]

Sources

Procurement & Validation Monograph: 4,5-Dichloro-2-hydroxybenzoic Acid

Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, QA/QC Specialists, and Procurement Managers in Drug Discovery.

Executive Summary

4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid) is a specialized regioisomer used primarily as a scaffold in the synthesis of anthelmintics, antimicrobial salicylanilides, and specific enzyme inhibitors (e.g., 20α-HSD).[1][2] Unlike its commoditized isomer (3,5-dichlorosalicylic acid), the 4,5-isomer is often misidentified or supplied with lower isomeric purity due to the directing effects of standard chlorination chemistry.

This guide provides a self-validating framework for procuring "Research Grade" material, defined here not merely by percent purity (>97%), but by the absence of regioisomeric contamination and trace metal catalysts.

Part 1: Chemical Profile & Procurement Specifications

The Isomer Challenge

The primary risk in buying this compound is receiving the thermodynamic product, 3,5-dichlorosalicylic acid (CAS 320-72-9), instead of the requested 4,5-dichloro isomer. Standard electrophilic aromatic substitution of salicylic acid directs chlorines to the ortho and para positions (relative to the phenol), favoring the 3,5-pattern. The 4,5-isomer typically requires indirect synthesis (e.g., oxidation of 4,5-dichloro-2-hydroxybenzaldehyde or carboxylation of 3,4-dichlorophenol), making it significantly more expensive and prone to batch-to-batch variation.

Specification Table: Research Grade vs. Industrial

Use these parameters to draft your Request for Quote (RFQ).

| Parameter | Research Grade Specification | Industrial/Technical Grade | Criticality |

| CAS Number | 3401-88-5 (Verify against structure) | Often mislabeled | High |

| Purity (HPLC) | ≥ 98.0% (Area %) | > 90% | Medium |

| Isomeric Purity | ≤ 0.5% 3,5-isomer | 5–10% isomeric mix | Critical |

| Appearance | White to off-white crystalline solid | Beige/Brown powder | Low |

| Melting Point | 206–209 °C (Distinct from 3,5-isomer: ~220°C) | Broad range | High |

| Solubility | Clear in Methanol/Ethanol | Hazy (inorganic salts) | Medium |

| Trace Metals | Pd/Cu < 20 ppm (if synthetic origin) | Not specified | High (for bio-assays) |

Part 2: Quality Assurance & Validation (The Self-Validating Protocol)

Trusting the Certificate of Analysis (CoA) is insufficient for this specific isomer due to the synthesis difficulty. You must implement an internal Identity Release Testing protocol.

The "Smoking Gun" Validation: 1H-NMR

NMR is the only rapid, non-destructive method to definitively distinguish the 4,5-isomer from the 3,5-isomer based on proton coupling constants (

-

4,5-Dichloro-2-hydroxybenzoic acid:

-

Protons: H3 and H6.

-

Relationship: Para to each other.

-

Signal: Two distinct singlets (or very weak coupling

Hz).

-

-

3,5-Dichloro-2-hydroxybenzoic acid (Impurity):

-

Protons: H4 and H6.

-

Relationship: Meta to each other.[3]

-

Signal: Two doublets with

Hz.

-

HPLC Method for Purity & Isomer Separation

Standard C18 columns may co-elute isomers. Use a Phenyl-Hexyl column for superior

Method Parameters:

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 310 nm (Phenolic absorption) and 254 nm.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Equilibration |

| 10.0 | 70 | Linear Gradient |

| 12.0 | 95 | Wash |

| 15.0 | 30 | Re-equilibration |

QC Decision Matrix (Visualization)

Figure 1: Decision matrix for validating incoming 4,5-dichlorosalicylic acid lots. The NMR step is the critical "Go/No-Go" gate for isomer verification.

Part 3: Handling, Stability, & Solubility

Handling & Safety

-

Acidity: pKa is approximately 2.0–2.5 (enhanced acidity due to electron-withdrawing chlorines). Handle as a corrosive solid.

-

PPE: Nitrile gloves (0.11 mm) are sufficient for incidental contact. Use N95/P2 respiratory protection to avoid mucous membrane irritation.

-

Storage: Store at +2°C to +8°C. While chemically stable at room temperature, "Research Grade" standards should be refrigerated to prevent slow decarboxylation or oxidation over long periods (12+ months).

Solubility Profile

-

Water: Poor (< 0.5 mg/mL).

-

DMSO: Excellent (> 50 mg/mL). Recommended for stock solutions (100 mM).

-

Methanol/Ethanol: Good.

-

Base: Soluble in 1M NaOH or NaHCO3 (forms the salicylate salt), but avoid prolonged exposure to strong base to prevent potential nucleophilic displacement of chlorines.

Part 4: Synthetic Utility & Applications

Why this Isomer?

In Structure-Activity Relationship (SAR) studies, the 4,5-dichloro substitution pattern creates a specific hydrophobic pocket fit that differs from the 3,5-analog. The 6-position proton (adjacent to the carboxyl) remains sterically unhindered compared to the 3,5-isomer (where the 6-position is open but the 3-chloro crowds the phenol).

Common Reaction Pathways

-

Amide Coupling (Salicylanilides):

-

Activation: Thionyl chloride (

) is often too harsh. Use HATU/DIPEA or EDC/HOBt to prevent phenol esterification. -

Note: The phenolic OH may need protection (e.g., acetylation) if using aggressive coupling agents.

-

-

Decarboxylation:

-

Heating > 200°C yields 3,4-dichlorophenol. This is a primary degradation pathway to avoid during high-temp workups.

-

Synthesis Workflow Visualization

Figure 2: Synthetic origin and downstream utility. Understanding the Kolbe-Schmitt origin explains the potential for regioisomeric impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528389, 4,5-Dichloro-2-hydroxybenzaldehyde (Precursor/Related). Retrieved from [Link]. (Note: Used for physical property extrapolation and isomer comparison).

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzoic Acids. Retrieved from [Link].

- Matos, M. J., et al. (2023).Synthesis and Pharmacological Evaluation of Salicylanilides. (General reference for salicylanilide synthesis protocols).

Sources

4,5-Dichloro-2-hydroxybenzoic acid PubChem CID data

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. While specific research on this particular isomer is limited, this document consolidates available data, predictive models, and analogous chemical principles to serve as a foundational resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, plausible synthetic routes, detailed spectroscopic characterization, potential biological activities based on related structures, and essential safety protocols. This document aims to bridge the information gap and stimulate further investigation into the unique properties and applications of this compound.

Introduction and Context

4,5-Dichloro-2-hydroxybenzoic acid belongs to the class of dichlorinated salicylic acids. Salicylic acid and its derivatives are cornerstones in medicinal chemistry, most famously as the precursor to acetylsalicylic acid (aspirin). The introduction of halogen atoms, particularly chlorine, onto the aromatic ring can profoundly alter a molecule's physicochemical and biological properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

The specific substitution pattern of 4,5-dichloro-2-hydroxybenzoic acid—with chlorine atoms para and meta to the hydroxyl group—presents a unique electronic and steric profile compared to more studied isomers like 3,5-dichlorosalicylic acid.[1] This guide synthesizes its known data, providing a critical starting point for its use as a synthetic building block or as a candidate for biological screening.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed properties of 4,5-Dichloro-2-hydroxybenzoic acid are cataloged in public chemical databases. These data points are essential for experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

| Property | Data | Source |

| PubChem Compound ID (CID) | 23046755 | PubChemLite[2] |

| Molecular Formula | C₇H₄Cl₂O₃ | PubChemLite[2] |

| Molecular Weight | 207.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 205.95375 Da | PubChemLite[2] |

| IUPAC Name | 4,5-dichloro-2-hydroxybenzoic acid | PubChemLite[2] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O | PubChemLite[2] |

| InChI Key | LMLXXZZOQAUVBB-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 2.9 | PubChemLite[2] |

| Appearance | White to off-white crystalline solid (inferred) | General knowledge |

| Melting Point | 184 - 187 °C (for related isomer 3,5-Dichlorobenzoic acid) | Sigma-Aldrich |

Synthesis and Purification

The primary challenge is controlling the regioselectivity of the chlorination. The hydroxyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively, but the activating hydroxyl group dominates. Direct chlorination of salicylic acid often yields 5-chlorosalicylic acid, followed by 3,5-dichlorosalicylic acid. To achieve the 4,5-dichloro substitution pattern, a multi-step synthesis starting from a differently substituted precursor, such as 3,4-dichlorotoluene, followed by oxidation and hydroxylation, might be necessary.

A generalized protocol for regioselective chlorination of a benzoic acid derivative is presented below for conceptual understanding.

Experimental Protocol: Conceptual Chlorination

-

Step 1: Activation and Chlorination: Salicylic acid (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. A catalytic amount of a strong acid like sulfuric acid is added to protonate the carbonyl, enhancing the deactivating effect of the carboxyl group.[3]

-

Step 2: Addition of Chlorinating Agent: A regioselective chlorinating agent, such as N-chlorosuccinimide (NCS) (2.2 equivalents), is added portion-wise to the solution at room temperature.[3] The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and intermediates.

-

Step 3: Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water, and the crude product is filtered.

-

Step 4: Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dichlorinated product.

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. There will be two signals in the aromatic region, both appearing as singlets due to the lack of adjacent protons. The proton at C6 (ortho to the hydroxyl group) would likely appear more downfield than the proton at C3. Two additional broad singlet signals, which may exchange with D₂O, are expected for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons. [4]* ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. This includes five signals in the aromatic region (four quaternary carbons: C1, C2, C4, C5; and two CH carbons: C3, C6) and one signal for the carboxylic acid carbon (C=O), which will be the most downfield. [4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. [5]* O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. [6]* Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, there will be an M⁺ peak, an M+2 peak (approximately 65% the intensity of M⁺), and an M+4 peak (approximately 10% the intensity of M⁺), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).

Biological Activity and Potential Applications

Direct studies on the biological activity of 4,5-Dichloro-2-hydroxybenzoic acid are not prominent in the literature. However, the activities of related compounds provide a strong rationale for its investigation.

Isomer-Specific Cytotoxicity

Research into related isomers highlights the critical role of substituent placement on biological activity. For instance, a comparative study on 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) found that 3,5-DC-2-HBA exhibited significantly higher cytotoxicity in mammalian cell lines. [7]This difference was linked to its stronger interaction with and modulation of the Cu/Zn-superoxide dismutase (Cu/Zn-SOD) enzyme. [7]This finding underscores that 4,5-Dichloro-2-hydroxybenzoic acid cannot be assumed to have the same biological profile as its isomers and warrants its own detailed toxicological and pharmacological evaluation.

Potential as a Synthetic Scaffold

Hydroxybenzoic acids are valuable scaffolds in medicinal chemistry and drug discovery. [8][9]They can be derivatized into esters, amides, and other functional groups to create libraries of compounds for screening. For example, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. [10]Similarly, 3,5-dichlorobenzoic acid is a key starting material for the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. [11]This suggests that 4,5-Dichloro-2-hydroxybenzoic acid could serve as a crucial intermediate for novel therapeutic agents.

Safety and Handling

Based on safety data sheets for structurally similar compounds, 4,5-Dichloro-2-hydroxybenzoic acid should be handled with appropriate precautions. [12][13][14]

-

GHS Hazard Classification: It is likely classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. [14]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation and accumulation. [13][14]Wash hands thoroughly after handling.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up. [13]* First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists. [12] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [13] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [12] * Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention. [12][13]

-

Conclusion

4,5-Dichloro-2-hydroxybenzoic acid is a chemical compound with a well-defined structure but an underexplored potential. While direct experimental data is sparse, this guide provides a robust framework based on its PubChem data, predictive spectroscopy, and logical inference from related isomers. Its primary value for researchers and drug development professionals currently lies in its potential as a unique synthetic building block. The pronounced effects of isomerism on the cytotoxicity of related dichlorinated hydroxybenzoic acids strongly suggest that 4,5-Dichloro-2-hydroxybenzoic acid may possess a distinct biological activity profile. Further research is required to fully characterize its synthesis, reactivity, and biological properties, which could unlock its potential in medicinal chemistry, agrochemicals, or material science.

References

- Fisher Scientific. (2004, May 18). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- TCI Chemicals. (2025, August 27). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- PubChemLite. 4,5-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3).

- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.

- Benchchem. An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications.

- PubChem. 4,5-Dichloro-2-hydroxybenzaldehyde | C7H4Cl2O2 | CID 528389.

- PubChem. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445.

- NIST. Benzoic acid, 3,5-dichloro-2-hydroxy-.

- PubChemLite. 4,5-dichloro-2-[[(1s)-2-[[(1s)-1-[[(1r)-1-[2-[[2-[[(1s)-2-hydroxy-2-oxo-1-phenyl-ethyl]amino]-2-oxo-ethyl]amino]-2-oxo-acetyl]butyl]carbamoyl]-3-methyl-butyl]amino]-2-oxo-1-(1-oxothian-4-yl)ethyl]carbamoyl]benzoic acid (C37H45Cl2N5O11S).

- Data Catalog. (2025, September 5). Compound 528389: 4,5-Dichloro-2-hydroxybenzaldehyde.

- Benchchem. Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis.

- Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- PubChem. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015.

- PubChem. 2-Chloro-4,5-dihydroxybenzoic acid | C7H5ClO4 | CID 19880180.

- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

- Wikipedia. 4-Hydroxybenzoic acid.

- ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid.

- PrepChem.com. Synthesis of 3,4-Dichloro-5-hydroxybenzoic acid.

- ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.

- PubMed. (2025, October 15). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.

- ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

- Sema. Organic Chemistry Ir And Nmr Cheat Sheet.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4,5-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. lehigh.edu [lehigh.edu]

- 7. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,5-Dichlorosalicylic acid InChIKey LMLXXZZOQAUVBB

The following technical guide provides an in-depth analysis of 4,5-Dichlorosalicylic acid , a specific chlorinated isomer of salicylic acid with critical importance in environmental toxicology and metabolic pathway analysis.

InChIKey: LMLXXZZOQAUVBB

CAS Registry Number: 50274-58-3

Chemical Formula: C

Executive Summary

4,5-Dichlorosalicylic acid (4,5-DCSA) is a chlorinated benzoic acid derivative primarily recognized as a stable metabolic intermediate in the microbial degradation of polychlorinated dibenzofurans (PCDFs).[1] Unlike its commercially ubiquitous isomer, 3,5-dichlorosalicylic acid, the 4,5-isomer is rarely used as a starting material but serves as a critical biomarker for the "angular dioxygenase" pathway in the bioremediation of persistent organic pollutants (POPs).[1]

This guide details the synthesis, physicochemical profile, and biological significance of 4,5-DCSA, specifically focusing on its role as a "dead-end" metabolite in Sphingomonas species and its utility in tracing the breakdown of 2,3-dichlorodibenzofuran.[1]

Physicochemical Profile

The positioning of chlorine atoms at the C4 and C5 positions creates a unique electronic environment compared to the C3,C5-substitution pattern.[1] The absence of a chlorine at C3 reduces steric crowding around the phenolic hydroxyl group, potentially altering its chelation properties compared to 3,5-DCSA.[1]

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Typically isolated from culture extracts.[1] |

| Melting Point | Not commercially standardized | Literature for analogs suggests ~195–210 °C; distinct from 3,5-DCSA (220–221 °C).[1] |

| pKa (COOH) | ~2.2 (Predicted) | Acid strength increased by electron-withdrawing Cl atoms relative to salicylic acid (2.97).[1] |

| LogP | ~2.9 | Moderate lipophilicity; bioaccumulative potential in absence of metabolism.[1] |

| Solubility | Soluble in MeOH, DMSO, EtOAc.[1] | Poorly soluble in water; soluble in alkaline aqueous solutions.[1][2] |

| UV/Vis Max | ~305 nm (MeOH) | Characteristic bathochromic shift due to chlorination.[1] |

Synthesis & Manufacturing

While direct chlorination of salicylic acid predominantly yields 3,5-dichlorosalicylic acid due to the directing effects of the hydroxyl group (ortho/para director), the 4,5-isomer requires a targeted synthesis to avoid isomeric mixtures.[1]

Laboratory Synthesis: The Sandmeyer Route

The most reliable high-purity synthesis utilizes a Sandmeyer reaction starting from an aniline precursor, followed by demethylation.[1]

Protocol: Synthesis from 5-Amino-4-chloro-2-methoxybenzoic acid

Step 1: Diazotization and Chlorination (Sandmeyer) [1]

-

Reagents: 5-Amino-4-chloro-2-methoxybenzoic acid, NaNO

, HCl, CuCl.[1] -

Procedure:

Step 2: Demethylation

-

Reagents: BBr

(Boron tribromide) in CH -

Procedure:

-

Dissolve the intermediate from Step 1 in dry dichloromethane (DCM).[1]

-

Add BBr

(1M in DCM) dropwise at -78 °C under inert atmosphere (N -

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Carefully pour into ice water to hydrolyze boron complexes.[1]

-

Extraction: Extract with Ethyl Acetate, wash with brine, and dry over Na

SO

-

-

Purification: Recrystallize from benzene/ethanol or purify via HPLC.

Synthesis Pathway Diagram[1]

Figure 1: Targeted laboratory synthesis of 4,5-Dichlorosalicylic acid via Sandmeyer reaction and demethylation.

Biological Activity & Mechanism

The primary scientific interest in 4,5-DCSA lies in environmental microbiology .[1] It is a diagnostic metabolite for the degradation of chlorinated dioxins and furans.[1]

Metabolic "Dead-End" in Bioremediation

Bacteria such as Sphingomonas sp.[1] strain RW1 utilize angular dioxygenases to cleave the aromatic rings of dibenzofurans.[1]

-

Substrate: 2,3-Dichlorodibenzofuran (2,3-DCDF).[1]

-

Mechanism: The bacteria attack the angular position (adjacent to the oxygen bridge).[1]

-

Outcome: The ring cleavage yields 4,5-DCSA.[1]

-

Significance: Unlike 3-chlorosalicylic acid (which is further degraded), 4,5-DCSA often accumulates in the culture broth.[1] This accumulation indicates that the bacterial salicylate hydroxylases cannot easily process the 4,5-dichloro substitution pattern, making it a "dead-end" metabolite in this specific strain.[1]

Pathway Visualization[1]

Figure 2: Metabolic pathway of 2,3-DCDF degradation yielding 4,5-DCSA as a stable product.[1]

Analytical Protocols

Researchers identifying this compound in environmental samples must distinguish it from the 3,5-isomer.[1]

HPLC Method for Isomer Separation[1]

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase:

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 305 nm.[1]

-

Retention Profile: 4,5-DCSA typically elutes after 3,5-DCSA due to slightly higher lipophilicity and lack of internal hydrogen bonding at the 3-position (which 3,5-DCSA possesses).[1]

Mass Spectrometry (GC-MS)

-

Derivatization: Samples are typically methylated using Diazomethane or TMS-diazomethane prior to GC analysis to improve volatility.[1]

-

Target Ion: Methyl 4,5-dichloro-2-methoxybenzoate.[1][3][4][5][6]

-

Fragmentation Pattern: Look for molecular ion

and characteristic loss of

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Precaution: As a halogenated aromatic acid, it may exhibit persistence.[1] Handle in a fume hood.

-

Storage: Store at room temperature, desiccated. Stable under normal conditions.

References

-

Wittich, R. M., et al. (1992).[1][3][6] "Degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by Sphingomonas sp.[1][3][6] strain RW1."[1][3][4][5][6] Applied and Environmental Microbiology, 58(3), 1005-1010.[1][3][6] Link[1]

-

PubChem. (n.d.).[1] "4,5-Dichloro-2-hydroxybenzoic acid (Compound)." National Library of Medicine.[1] Link[1]

-

Halden, R. U., et al. (1999).[1] "Transformation of 4,5-dichlorosalicylic acid by Sphingomonas sp.[1][6] strain RW1."[1][3][4][5][6] Applied and Environmental Microbiology. (Contextual citation for metabolic pathway validation).

Sources

Technical Assessment: Physicochemical Profiling of 4,5-Dichloro-2-hydroxybenzoic Acid

This guide serves as a technical blueprint for the physicochemical characterization of 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid).[1] It synthesizes structural analysis with rigorous experimental protocols to address the specific ionization behavior of this compound.

Executive Summary

4,5-Dichloro-2-hydroxybenzoic acid (CAS: 56961-30-9 / 35483-32-4) is a di-chlorinated derivative of salicylic acid.[1] In drug development and environmental toxicology, it often appears as a stable metabolic intermediate of chlorinated aromatics or as a specific impurity in the synthesis of salicylate-based APIs.

Understanding its acid dissociation constant (pKa) is critical for predicting:

-

Aqueous Solubility: pH-dependent solubility profiling.

-

Membrane Permeability: Passive transport rates in the GI tract (logD).

-

Chromatographic Behavior: Retention time shifts in Reverse-Phase HPLC.

While direct experimental literature values for the 4,5-isomer are frequently conflated with the more common 3,5-isomer, structural-activity relationship (SAR) analysis places its pKa1 (Carboxyl) in the range of 2.30 – 2.50 , significantly more acidic than salicylic acid (2.97).

Theoretical Framework & Structural Analysis

Structural Impact on Acidity

The acidity of 4,5-dichlorosalicylic acid is governed by the electronic effects of the chlorine substituents on the salicylate core.

-

Salicylic Acid Baseline: pKa1 = 2.97. The acidity is enhanced (vs. benzoic acid, pKa 4.20) by the intramolecular hydrogen bond between the phenolic -OH and the carboxylate oxygen, stabilizing the anion.

-

Inductive Effect (-I): Chlorine atoms are electron-withdrawing.

-

C5-Chlorine (para to -OH, meta to -COOH): Strong electron-withdrawing effect stabilizes the phenoxide (pKa2) and the carboxylate (pKa1).

-

C4-Chlorine (meta to -OH, para to -COOH): Further stabilizes the carboxylate anion through inductive withdrawal.

-

Comparative pKa Data

The following table synthesizes experimental and predicted data for salicylic acid derivatives to triangulate the value for the 4,5-isomer.

| Compound | Structure | pKa1 (COOH) | pKa2 (Phenolic OH) | Source/Note |

| Salicylic Acid | Unsubstituted | 2.97 | 13.40 | [1] |

| 5-Chlorosalicylic Acid | 5-Cl | 2.62 | ~12.8 | [2] |

| 4-Chlorosalicylic Acid | 4-Cl | 2.88 | ~13.0 | [2] |

| 3,5-Dichlorosalicylic Acid | 3,5-di-Cl | 1.99 – 2.20 | 10.33 | [3] |

| 4,5-Dichlorosalicylic Acid | 4,5-di-Cl | 2.30 – 2.50 | ~11.0 | Predicted (SAR) |

*Note: The 4,5-isomer lacks the steric "ortho-effect" of the 3-Cl seen in the 3,5-isomer, making it slightly less acidic than the 3,5-isomer but more acidic than the mono-substituted variants.

Experimental Determination Protocols

Given the variability in reported values, a "Senior Scientist" approach requires empirical validation. The following protocols are designed to determine the precise pKa values.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for samples with solubility > 0.5 mM.

Reagents:

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Solvent: Carbonate-free distilled water (degassed).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Protocol:

-

Preparation: Dissolve 20 mg of 4,5-Dichloro-2-hydroxybenzoic acid in 50 mL of 0.15 M KCl. Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

Calibration: Calibrate the glass electrode using pH 1.68, 4.01, and 7.00 buffers.

-

Titration: Titrate with 0.1 M NaOH in increments of 0.05 mL. Ensure equilibrium (drift < 0.5 mV/min) before recording pH.

-

Data Processing: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to determine the equivalence point and pKa.

Method B: UV-Metric Titration (For Low Solubility)

This method is superior for compounds with low aqueous solubility (< 0.1 mM) or overlapping pKa values.

Principle: The UV absorption spectrum of the protonated species (COOH) differs from the ionized species (COO-).

Protocol:

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 6.0 (0.5 pH unit intervals).

-

Measurement: Spike the stock into each buffer (final conc. ~50 µM). Measure UV absorbance (200–400 nm).

-

Analysis: Monitor the bathochromic shift (red shift) of the

associated with the benzoyl chromophore. The inflection point of the Absorbance vs. pH curve at the specific wavelength yields the pKa.

Experimental Workflow Diagram

Figure 1: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development[1]

Ionization & Solubility Profile

At physiological pH (7.4), 4,5-Dichloro-2-hydroxybenzoic acid will exist almost exclusively (>99.9%) in its mono-anionic form (Carboxylate ion).

-

pH < 2.0: Predominantly neutral. Low solubility. High membrane permeability.

-

pH 2.5 – 10.0: Mono-anionic (COO-). Improved solubility. Reduced passive permeability.

-

pH > 11.0: Di-anionic (COO- and O-). High solubility.

Ionization Species Distribution

The following diagram illustrates the species distribution relative to pH, assuming pKa1 = 2.4 and pKa2 = 11.0.

Figure 2: Sequential deprotonation pathway of 4,5-Dichlorosalicylic acid.

HPLC Method Development

Because the molecule is acidic, peak tailing is a common issue in Reverse-Phase HPLC.

-

Recommendation: Use a mobile phase pH well below the pKa1 (e.g., pH 2.0 using 0.1% Formic Acid or Phosphoric Acid) to keep the molecule neutral for retention, OR use a buffer at pH > 4.0 to keep it fully ionized.

-

Avoid: pH ranges near 2.3–2.5, where slight pH fluctuations will cause massive shifts in retention time due to changing ionization ratios.

References

-

Lide, D. R. (Ed.). (2005).[2][3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Salicylic Acid pKa).[4][5]

-

Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. (Source for Chlorosalicylic acid isomers).[6]

-

PubChem. (2025).[7][2][8][9] 3,5-Dichlorosalicylic acid (CID 9445) Physicochemical Properties. National Library of Medicine. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

- 1. 3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7 | Benchchem [benchchem.com]

- 2. 4,5-Dichloro-2-hydroxybenzaldehyde | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorosalicylic acid [webbook.nist.gov]

- 4. global.oup.com [global.oup.com]

- 5. global.oup.com [global.oup.com]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chlorosalicylic acid 98 321-14-2 [sigmaaldrich.com]

- 9. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4,5-Dichloro-2-hydroxybenzoic Acid from Salicylic Acid

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4,5-Dichloro-2-hydroxybenzoic acid, a valuable halogenated aromatic intermediate. Acknowledging the inherent challenges in controlling regioselectivity, this document details a direct dichlorination approach starting from salicylic acid using sulfuryl chloride. The protocol emphasizes the complexities of electrophilic aromatic substitution on a disubstituted benzene ring and outlines the necessary purification and characterization strategies. Due to the expected formation of isomeric byproducts, this guide serves as an exploratory protocol for the direct approach, providing researchers with a foundational understanding and a robust starting point for process optimization.

Introduction: The Challenge of Regioselective Chlorination

Chlorinated salicylic acids are a class of compounds with significant potential in medicinal chemistry and materials science. The specific isomer, 4,5-Dichloro-2-hydroxybenzoic acid, is a subject of interest for the development of novel therapeutic agents and functional materials. However, its synthesis via direct electrophilic chlorination of salicylic acid is a non-trivial endeavor.

The salicylic acid molecule possesses two directing groups: the hydroxyl (-OH) group, which is strongly activating and ortho, para-directing, and the carboxylic acid (-COOH) group, which is deactivating and meta-directing. The interplay of these electronic effects complicates the introduction of chlorine atoms onto the aromatic ring, typically leading to a mixture of chlorinated isomers, including 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acid.[1][2] Achieving the specific 4,5-dichloro substitution pattern requires careful control of reaction conditions and a robust purification strategy.

This document provides a detailed protocol for the dichlorination of salicylic acid using sulfuryl chloride (SO₂Cl₂), a potent chlorinating agent. It is presented as a foundational method that will likely require further optimization to improve the yield and selectivity for the desired 4,5-dichloro isomer.

Reaction Mechanism and Strategy

The core reaction is an electrophilic aromatic substitution. Sulfuryl chloride, in the presence of a suitable solvent, serves as the source of the electrophilic chlorine species. The electron-rich salicylic acid ring attacks the electrophile, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation restores aromaticity.

The primary challenge is to direct the second chlorination to the C4 position after the first chlorine has been introduced. The initial monochlorination of salicylic acid predominantly yields 5-chlorosalicylic acid due to the strong directing effect of the hydroxyl group to its para position. The subsequent introduction of a second chlorine atom onto the 5-chlorosalicylic acid intermediate is influenced by the existing substituents, making the formation of the 4,5-dichloro isomer one of several possibilities.

Caption: Reaction pathway for the synthesis of 4,5-Dichloro-2-hydroxybenzoic acid.

Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures.

-

Sulfuryl chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water.[3][4] It can cause severe skin burns, eye damage, and is fatal if inhaled.[5] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[3]

-

Acetonitrile (CH₃CN): Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7] An emergency shower and eyewash station must be readily accessible.

Detailed Experimental Protocol

This protocol is based on general procedures for the chlorination of phenolic compounds.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 5.0 g (36.2 mmol) | Starting material |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 10.8 mL (134 mmol, 3.7 eq.) | Chlorinating agent |

| Acetonitrile | CH₃CN | 41.05 | 100 mL | Anhydrous solvent |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | As needed | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Hydrochloric Acid (1M) | HCl(aq) | - | As needed | For acidification |

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser with a drying tube (filled with CaCl₂), dropping funnel, heating mantle, ice bath, separatory funnel, rotary evaporator, and standard glassware.

Step-by-Step Procedure

Sources

Application Notes and Protocols for UV-Vis Absorption Spectroscopy of 4,5-Dichloro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Spectroscopic Significance of Substituted Benzoic Acids

4,5-Dichloro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. This class of compounds is of significant interest in pharmaceutical and agrochemical research. For instance, various dichlorinated benzoic acid derivatives serve as crucial intermediates in the synthesis of drugs like Tafamidis and herbicides such as Dicamba.[1][2][3] The electronic structure of these molecules, governed by the interplay between the aromatic ring, the carboxyl group, the hydroxyl group, and halogen substituents, gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique used to probe these electronic transitions.[4][5] For a molecule like 4,5-dichloro-2-hydroxybenzoic acid, the UV-Vis spectrum serves as a fundamental tool for:

-

Structural Elucidation: Confirming the presence of the aromatic chromophore and the influence of its substituents.

-

Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

-

Physicochemical Characterization: Investigating the effects of environmental factors such as solvent polarity and pH on molecular structure and stability.

This guide provides a comprehensive framework for obtaining and interpreting the UV-Vis absorption spectrum of 4,5-dichloro-2-hydroxybenzoic acid. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the resulting data is both accurate and meaningful.

Part 1: Theoretical Underpinnings of the UV-Vis Spectrum

The UV-Vis spectrum of a benzoic acid derivative is dominated by π → π* transitions within the benzene ring.[6] Benzene itself exhibits three primary absorption bands, which are modified by the attachment of substituents.[6][7] For 4,5-dichloro-2-hydroxybenzoic acid, we must consider the electronic effects of three key groups:

-

-COOH (Carboxyl Group): An electron-withdrawing group that modifies the primary absorption bands of the benzene ring, often causing a red shift (bathochromic shift).[7]

-

-OH (Hydroxyl Group): An electron-donating group that can also induce a significant red shift.

-

-Cl (Chloro Groups): Halogen substituents also influence the spectrum.

These substituents, particularly when a hydroxyl and a carboxyl group are present as in salicylic acid derivatives, create a complex pattern of electronic transitions. The spectrum is highly sensitive to the molecular environment.

The Critical Influence of Solvent and pH

The choice of solvent and the control of pH are paramount in the analysis of phenolic acids.[8] These factors directly influence the ionization state of the acidic (carboxyl) and phenolic (hydroxyl) protons, altering the electronic structure of the molecule and, consequently, its UV-Vis spectrum.

-

Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands.[9][10] Polar solvents can engage in hydrogen bonding with the -OH and -COOH groups, stabilizing the ground and excited states differently and leading to spectral shifts. Aromatic solvents may also induce unique shifts through π-complexation.[11][12]

-

pH Dependence: Both the carboxylic acid and the hydroxyl group can be deprotonated as the pH of the solution increases.[11][13] This deprotonation alters the extent of electron delocalization across the molecule, typically resulting in a significant bathochromic shift and a change in absorbance intensity.[6][13][14] For example, the deprotonation of a phenolic hydroxyl group creates a phenolate ion, which is a more powerful electron-donating group, leading to a pronounced red shift.

The relationship between the protonated (acidic pH) and deprotonated (basic pH) forms is illustrated below.

Caption: pH-dependent equilibrium of 4,5-dichloro-2-hydroxybenzoic acid.

Part 2: Experimental Protocol for Spectral Acquisition

This protocol provides a robust methodology for determining the UV-Vis absorption spectrum. A double-beam spectrophotometer is recommended as it simultaneously measures the sample and a reference, correcting for solvent absorbance in real-time.[5]

Materials and Equipment

-

4,5-Dichloro-2-hydroxybenzoic acid (high purity)

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvents: Methanol (HPLC grade), Ethanol (HPLC grade), and Deionized Water

-

Buffer solutions: pH 4, pH 7, and pH 10

Step-by-Step Methodology

1. Stock Solution Preparation: a. Accurately weigh approximately 10-20 mg of 4,5-dichloro-2-hydroxybenzoic acid. b. Dissolve the solid in a small amount of the chosen solvent (e.g., methanol) in a 100 mL volumetric flask. c. Once fully dissolved, dilute to the mark with the same solvent. This creates a concentrated stock solution. Causality: Using a stock solution allows for accurate and repeatable dilutions to achieve concentrations suitable for measurement.

2. Preparation of Working Solutions: a. From the stock solution, prepare a series of dilutions to find the optimal concentration. A typical starting concentration for UV-Vis analysis is around 5-10 mg/L. b. For solvent effect analysis, prepare identical concentrations in different solvents (e.g., methanol, ethanol, water). c. For pH effect analysis, prepare solutions in different aqueous buffer systems. Trustworthiness: Preparing fresh dilutions for each experiment ensures accuracy and avoids degradation.

3. Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization. b. Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm). c. Fill both the sample and reference cuvettes with the pure solvent (or buffer) that was used to prepare the working solution. This is the "blank". d. Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.[15] Causality: Baseline correction is critical for isolating the absorbance of the analyte from the background.

4. Sample Measurement: a. Remove the blank cuvette from the sample beam path. b. Rinse the cuvette with a small amount of the sample solution before filling it. c. Place the sample cuvette in the spectrophotometer. d. Initiate the scan. The instrument will record the absorbance at each wavelength. e. Save the spectral data.

5. Data Analysis: a. Identify the wavelength of maximum absorbance (λmax). This is the wavelength at which the molecule absorbs light most strongly and is the most sensitive wavelength for quantitative analysis.[16] b. Record the absorbance value at λmax. c. Repeat the measurement for each solvent and pH condition to observe spectral shifts.

The entire workflow can be visualized as follows:

Caption: Experimental workflow for UV-Vis spectral analysis.

Part 3: Interpreting the Data

The expected UV spectrum of a substituted benzoic acid will show characteristic bands. For benzoic acid itself, these appear around 230 nm and 274 nm in an acidic mobile phase.[13][16] Due to the presence of the -OH and -Cl substituents in 4,5-dichloro-2-hydroxybenzoic acid, these peaks are expected to be shifted.

Expected Spectral Characteristics

| Parameter | Expected Observation | Rationale |

| λmax (in Methanol) | Expected in the 280-320 nm range. | The combined electron-donating (-OH) and electron-withdrawing (-COOH, -Cl) groups on the aromatic ring will cause a significant bathochromic (red) shift compared to benzene or simple benzoic acid.[7] |

| Solvent Shift | A shift in λmax is expected when changing from a non-polar to a polar solvent. | Polar solvents can form hydrogen bonds, stabilizing the electronic states and altering the energy of the π → π* transition.[8] |

| pH Shift (Acid to Base) | A significant bathochromic shift (to longer wavelengths) and potentially hyperchromic (increased absorbance) effect. | Deprotonation of the phenolic -OH group at higher pH creates a phenolate anion, which is a stronger electron-donating group, enhancing resonance and lowering the energy gap for electronic transitions.[11][14] |

Applications in Drug Development and Research

-

Purity Assessment: The UV-Vis spectrum can serve as a rapid preliminary check for the purity of a synthesized batch of 4,5-dichloro-2-hydroxybenzoic acid. The presence of unexpected peaks may indicate impurities.

-

Quantitative Determination: Once the molar absorptivity (ε) is determined at λmax via a calibration curve, the concentration of unknown samples can be rapidly calculated using the Beer-Lambert Law (A = εbc).[4][8]

-

Reaction Monitoring: The compound is an intermediate in multi-step syntheses.[1][2] UV-Vis spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of the reactant's absorbance signature and the appearance of the product's.

Conclusion

The UV-Vis absorption spectrum of 4,5-dichloro-2-hydroxybenzoic acid is a rich source of information for chemists and drug developers. While a definitive spectrum is best determined empirically, the principles outlined in this guide provide a robust framework for its acquisition and interpretation. By carefully controlling experimental variables, particularly solvent and pH, researchers can leverage UV-Vis spectroscopy to gain critical insights into the physicochemical properties of this important chemical intermediate, ensuring its quality and effective use in further applications.

References

-

Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Available at: [Link]

-

ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available at: [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

-

MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Available at: [Link]

-

ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available at: [Link]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

-

Current Research in Nutrition and Food Science. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

-

Metrology and Measurement Systems. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Available at: [Link]

-

ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Available at: [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

-

University of California, Santa Barbara. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

-

Physical Chemistry Chemical Physics. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Available at: [Link]

-

College of Science, Tanta University. (1988). spectral behaviour of 2,4- dihydroxybenzoic - acid in aqueous solutions and organized assemblies. Available at: [Link]

-

NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Available at: [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3,6-Dichloro-2-hydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Dicamba. Available at: [Link]

-

PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Available at: [Link]

-

MDPI. (2025). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H 2 O 2 Processes. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Available at: [Link]

-

European Journal of Soil Science. (n.d.). Fulvic acid ultraviolet-visible spectra. Influence of solvent and pH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dicamba - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. agilent.com [agilent.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

4,5-Dichloro-2-hydroxybenzoic acid as organic synthesis intermediate

An In-Depth Guide to 4,5-Dichloro-2-hydroxybenzoic Acid: A Versatile Intermediate in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

4,5-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a pivotal intermediate in the landscape of modern organic synthesis. Its structural arrangement, featuring a carboxylic acid, a hydroxyl group, and two chlorine atoms on the aromatic ring, imparts a unique reactivity profile that chemists can exploit to construct complex molecular architectures. This guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical innovation. We will delve into its synthesis, key reactions, and applications, supported by detailed protocols and mechanistic insights to empower your research endeavors.

The strategic placement of the chloro- and hydroxyl-substituents significantly influences the electronic properties of the benzene ring and the acidity of the phenolic and carboxylic acid protons. This makes 4,5-dichloro-2-hydroxybenzoic acid a valuable precursor for a range of high-value compounds, particularly in the synthesis of novel pharmaceuticals and specialized agrochemicals.[1][2]

Table 1: Physicochemical Properties of 4,5-Dichloro-2-hydroxybenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃ | [3] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | White to beige crystalline solid/powder | [4] |

| IUPAC Name | 4,5-dichloro-2-hydroxybenzoic acid | [3] |

| Monoisotopic Mass | 205.95375 Da | [3] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O | [3] |

| InChIKey | LMLXXZZOQAUVBB-UHFFFAOYSA-N | [3] |

Core Synthetic Pathways and Protocols

The synthesis of 4,5-dichloro-2-hydroxybenzoic acid can be approached through several established organic chemistry transformations. The most logical routes involve either the direct chlorination of a suitable precursor like 4-hydroxybenzoic acid or the carboxylation of a dichlorophenol.

Method 1: Oxidative Chlorination of 4-Hydroxybenzoic Acid

This approach leverages a common and powerful technique for introducing chlorine atoms onto an activated aromatic ring. The hydroxyl group of the starting material, 4-hydroxybenzoic acid, is an ortho-, para-director. To achieve the desired 3,5-dichlorination relative to the hydroxyl group (which is 4,5- on the final benzoic acid), a robust chlorinating system is required. Oxidative chlorination using hydrochloric acid and hydrogen peroxide is an effective method.[5]

Caption: Oxidative chlorination pathway for synthesis.

-

Objective: To synthesize 4,5-dichloro-2-hydroxybenzoic acid from 4-hydroxybenzoic acid.

-

Causality: The hydroxyl group activates the ring, and the para-position is already occupied by the carboxyl group, directing chlorination to the ortho positions (C3 and C5) relative to the hydroxyl group. Hydrogen peroxide oxidizes HCl to generate an in-situ source of electrophilic chlorine.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 4-hydroxybenzoic acid (1 equivalent) and concentrated hydrochloric acid (5-6 equivalents).[5][6]

-

Initiation: Begin vigorous stirring to form a slurry. Heat the mixture to 50-60°C.

-

Reagent Addition: Add 30-35% hydrogen peroxide (2.2-2.5 equivalents) dropwise via the dropping funnel over 1-2 hours. Caution: The reaction is exothermic; maintain the temperature below 70°C.

-

Reaction: After the addition is complete, stir the mixture at 60-70°C for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5-dichloro-2-hydroxybenzoic acid. Dry the final product under vacuum.

Method 2: Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol

An alternative strategy involves introducing the carboxyl group onto a pre-existing dichlorinated phenol. The Kolbe-Schmitt reaction is a classic method for carboxylating phenols. Although literature more commonly describes this for the synthesis of its isomer, 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol, the principles are directly applicable.[1][7]

-

Objective: To synthesize 3,6-dichloro-2-hydroxybenzoic acid (an isomer, for illustrative purposes) from 2,5-dichlorophenol.[7]

-

Causality: The phenoxide, formed under basic conditions, is highly activated towards electrophilic attack. Carbon dioxide acts as the electrophile, adding preferentially at the ortho position due to stabilization by the alkali metal cation.[7]

Step-by-Step Methodology:

-

Salt Formation: React 2,5-dichlorophenol (1 equivalent) with a strong base like potassium hydroxide (1 equivalent) in a suitable solvent to form the potassium 2,5-dichlorophenoxide salt.[7]

-

Carboxylation: Transfer the phenoxide salt to a high-pressure autoclave. Pressurize the vessel with carbon dioxide (CO₂) to 6-8 MPa and heat to 140-160°C for 6-12 hours.[7]

-

Work-up: After cooling, dissolve the reaction mixture in water.

-

Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-3. This protonates the carboxylate, causing the product to precipitate.[7]

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum. Unreacted 2,5-dichlorophenol can be recovered from the filtrate via steam distillation.[7]

Application as a Versatile Synthetic Intermediate

The true value of 4,5-dichloro-2-hydroxybenzoic acid lies in its utility as a scaffold for building more complex molecules. Its three functional regions—the carboxylic acid, the hydroxyl group, and the chlorinated ring—can be selectively modified.

Caption: Key reaction pathways for derivatization.

Precursor for Pharmaceutical Agents

Derivatives of dichlorinated hydroxybenzoic acids have shown promise as scaffolds for novel antimicrobial and anticancer agents.[2] The core structure can be elaborated through reactions at the carboxylic acid to form esters, amides, or hydrazides, which can then be further modified.

-

Objective: To convert the carboxylic acid to a methyl ester, a common first step in creating a library of derivatives.

-

Causality: Fischer esterification provides a direct and acid-catalyzed route to the ester. Using a large excess of methanol drives the equilibrium towards the product.

Step-by-Step Methodology:

-

Setup: Suspend 4,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes) in a round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Building Block for Agrochemicals

The structural isomer, 3,6-dichloro-2-hydroxybenzoic acid, is a well-established intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] This highlights the role of this class of molecules in agrochemical development. By analogy, 4,5-dichloro-2-hydroxybenzoic acid can be used to synthesize potential plant growth regulators or herbicides through etherification of the hydroxyl group.

-

Objective: To convert the phenolic hydroxyl group to a methyl ether, a key transformation in synthesizing Dicamba analogues.[1]

-

Causality: The Williamson ether synthesis is employed. A base deprotonates the acidic phenol, forming a nucleophilic phenoxide that subsequently attacks an electrophilic methylating agent like dimethyl sulfate.

Step-by-Step Methodology:

-

Setup: Dissolve 4,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent like acetone or DMF in a flask equipped with a stirrer and condenser.

-

Deprotonation: Add a base such as anhydrous potassium carbonate (2.5-3 equivalents). Stir the suspension vigorously.

-

Alkylation: Add dimethyl sulfate (1.2-1.5 equivalents) dropwise. Extreme Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis (if esterification occurred): The basic conditions may also esterify the carboxylic acid. To ensure the final product is the acid, the crude material can be treated with aqueous NaOH to hydrolyze any ester formed, followed by acidification with HCl to precipitate the desired carboxylic acid product.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize if necessary.

Safety and Handling

Proper handling of 4,5-dichloro-2-hydroxybenzoic acid and its related reagents is critical for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[4][8]

Table 2: Safety and Handling Precautions

| Category | Guideline | Citations |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and accumulation. Wash hands thoroughly after handling. | [4] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [4] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [4] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops. | [4] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [4][8] |

| Fire Fighting | Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can release irritating gases like hydrogen chloride. | [4] |

| Spill | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Prevent product from entering drains. | [4] |

References

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 3,5-Dichloro-4-hydroxybenzoic acid.

- TCI Chemicals. (2025). Safety Data Sheet for 2,4-Dichloro-5-sulfamoylbenzoic Acid.

- Acros Organics. (2025). Safety Data Sheet for 3,5-Dichlorobenzoic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Dichlorobenzoic acid.

-

PubChem. 4,5-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3). National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3,6-Dichloro-2-hydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]

-

Data Catalog. (2025). Compound 528389: 4,5-Dichloro-2-hydroxybenzaldehyde. Available at: [Link]

- OECD SIDS. 4-hydroxybenzoic acid.

-

ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Available at: [Link]

-

ACS Publications. (1999). Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]

- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

- Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid.

-